7-(3,5-dichlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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Overview
Description
7-(3,5-dichlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core substituted with a 3,5-dichlorophenyl group and a methoxymethyl group
Preparation Methods
The synthesis of 7-(3,5-dichlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include the following steps:
Formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate pyridine and triazole derivatives under specific reaction conditions.
Introduction of the 3,5-dichlorophenyl group: This step is usually achieved through a substitution reaction, where a suitable dichlorophenyl derivative is introduced to the core structure.
Addition of the methoxymethyl group: This step involves the alkylation of the core structure with a methoxymethylating agent.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
7-(3,5-dichlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the 3,5-dichlorophenyl group, to introduce different substituents.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3,5-dichlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
7-(3,5-dichlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can be compared with other similar compounds, such as:
Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines: These compounds share the same core structure but may have different substituents, leading to variations in their properties and applications.
3,5-Dichlorophenyl derivatives: Compounds with the 3,5-dichlorophenyl group may exhibit similar chemical reactivity but differ in their overall structure and function.
Methoxymethyl derivatives: Compounds with the methoxymethyl group may have similar chemical properties but differ in their biological activities.
Properties
Molecular Formula |
C16H11Cl2N5O2 |
---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
11-(3,5-dichlorophenyl)-4-(methoxymethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C16H11Cl2N5O2/c1-25-8-14-20-16-19-7-12-13(23(16)21-14)2-3-22(15(12)24)11-5-9(17)4-10(18)6-11/h2-7H,8H2,1H3 |
InChI Key |
OULPCSPKAOTRAH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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